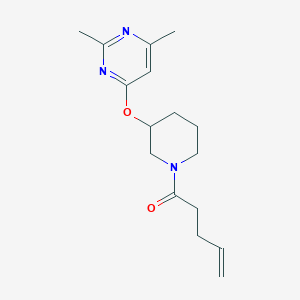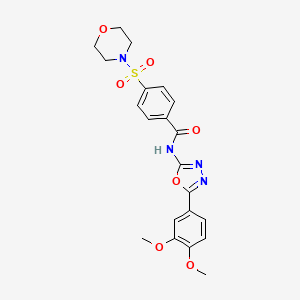![molecular formula C12H15ClN2O B2438694 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2197830-01-4](/img/structure/B2438694.png)
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane , also known as pyrrolidine chloropyridine ether , is a heterocyclic compound . Its chemical structure comprises a pyrrolidine ring fused with a chloropyridine moiety. The pyrrolidine ring is a five-membered saturated nitrogen-containing ring, which is widely used in medicinal chemistry due to its diverse pharmacological properties .
Molecular Structure Analysis
The molecular formula of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is C₉H₁₄ClNO . Its structure consists of a pyrrolidine ring fused with a chloropyridine group. The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane and related compounds have been explored in various chemical syntheses and structural analyses. Studies have focused on their synthesis through reactions like the Diels-Alder reaction, demonstrating their utility in creating complex chemical structures. For instance, Kesler (1980) synthesized derivatives through cycloaddition reactions, analyzing their structures using NMR spectroscopy, showcasing their potential in heterocyclic chemistry research (Kesler, 1980).
Pharmaceutical Intermediates
These compounds have also been used as intermediates in pharmaceutical research. Oka et al. (2000) synthesized piracetam analogs involving a 1-azabicyclo[3.3.0]octane ring, indicating their role in developing drugs that improve cerebral function (Oka, Matsumoto, Hirooka, & Suzuki, 2000).
Crystallography and Molecular Structure
The structural aspects of these compounds have been extensively studied using techniques like X-ray diffraction. Moriguchi et al. (2014) synthesized and characterized compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, contributing to a deeper understanding of their crystal and molecular structures (Moriguchi et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used in methods for determining amines in alkaline mediums. Duriche et al. (1999) developed a derivatization method using 3-azabicyclo[3.3.0]octane, demonstrating its usefulness in analytical techniques (Duriche, Peyrot, Berthet, Elkhatib, & Delalu, 1999).
Wirkmechanismus
Target of Action
The primary target of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds with a pyridine ring, such as n-pyridylpyrazole carboxamides, have been known to exhibit diverse biological properties . They have been widely used due to their insecticidal , fungicidal , and herbicidal activities .
Mode of Action
The exact mode of action of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22It’s worth noting that similar compounds have shown to interact with their targets resulting in various activities such as anti-bacterial , antiviral , anticarcinogenic , antioxidant , and selective enzyme inhibitory activities .
Biochemical Pathways
The specific biochemical pathways affected by 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Compounds with similar structures have been found to inhibit the ketol-acid reductoisomerase (kari) pathway , which plays a crucial role in the biosynthesis of branched-chain amino acids.
Result of Action
The molecular and cellular effects of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[22Similar compounds have been found to exhibit excellent insecticidal activities .
Eigenschaften
IUPAC Name |
3-(5-chloropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-1-2-12(14-7-10)16-11-8-15-5-3-9(11)4-6-15/h1-2,7,9,11H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTPUGYFLJEYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2438612.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2438614.png)



![3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2438619.png)

![N-(4-Methyl-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2438622.png)

![3-[(2-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2438627.png)
![1-(4-Fluorophenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2438629.png)
![1-(4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2438630.png)
![N-(tert-butyl)-2-[4-(cyclopentylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2438632.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2438634.png)